6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Catalog No.
S12353708
CAS No.
M.F
C6H6ClF2N3
M. Wt
193.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Product Name

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

IUPAC Name

6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Molecular Formula

C6H6ClF2N3

Molecular Weight

193.58 g/mol

InChI

InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)11-4(8)3(7)10-6/h1-2H3

InChI Key

FHZPLZAIIPWDOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)Cl)F)F

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with chlorine and fluorine atoms along with dimethylamine groups. Its molecular formula is C6H6ClF2N3C_6H_6ClF_2N_3, and it has a molecular weight of approximately 193.58 g/mol . The compound's exact mass is reported as 193.022 g/mol, and it has a polar surface area (PSA) of 29.020 Ų .

Typical of compounds containing halogens and amines:

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide or potassium tert-butoxide.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed, while reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

The synthesis of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented in the available literature, general methods for synthesizing pyrazine derivatives include:

  • Starting Materials: The synthesis may begin with 3,5-difluoropyrazine as a key precursor.
  • Chlorination: Chlorination can be achieved using chlorinating agents like thionyl chloride.
  • Dimethylation: The introduction of dimethylamine groups can be performed through nucleophilic substitution reactions involving dimethylamine as a reagent .

While specific interaction studies for 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine are not widely reported, similar compounds have been studied for their interactions with various biological targets. These interactions often involve binding to enzymes or receptors, altering their activity and leading to diverse biological effects. Further research is necessary to elucidate the specific mechanisms of action for this compound .

Several compounds share structural similarities with 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine55215-64-0C6H6ClF2N3C_6H_6ClF_2N_3Different substitution pattern (chlorine at position 5)
N-(6-Chloro-3-pyridylmethyl)ethylamine120739-77-7C9H10ClN3C_9H_{10}ClN_3Contains a pyridine ring instead of pyrazine
4-Cyanopyridine100-48-1C6H4N2C_6H_4N_2Different functional group (cyano)

Uniqueness

The uniqueness of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine lies in its specific combination of chlorine and fluorine substituents on the pyrazine ring along with dimethylamine groups. This distinct structural configuration imparts unique chemical properties that may influence its reactivity and potential applications compared to similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

193.0218312 g/mol

Monoisotopic Mass

193.0218312 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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